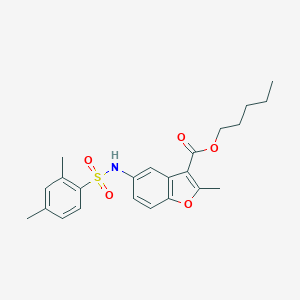
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with a carboxylate group, a sulfonamide group, and a pentyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: This step often involves the esterification of the benzofuran core with pentanol in the presence of a catalyst such as sulfuric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its functional groups:
Sulfonamide Group: Acts as an enzyme inhibitor by mimicking the structure of natural substrates.
Benzofuran Core: Provides a rigid framework that can interact with biological targets.
Carboxylate Group: Enhances solubility and facilitates interactions with proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PENTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares similarities with other benzofuran derivatives and sulfonamide-containing compounds.
Uniqueness
- The unique combination of a benzofuran core with a sulfonamide and a carboxylate group makes this compound particularly versatile in its applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C23H27NO5S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
pentyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H27NO5S/c1-5-6-7-12-28-23(25)22-17(4)29-20-10-9-18(14-19(20)22)24-30(26,27)21-11-8-15(2)13-16(21)3/h8-11,13-14,24H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
XZVAFKCQBGNPFB-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Kanonische SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
![4-chloro-N-[(4-methylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281374.png)
![4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)
![4-Methyl-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide](/img/structure/B281376.png)
![4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281380.png)
![4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281381.png)
![N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide](/img/structure/B281387.png)
![4-METHYL-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-(2-THIENYLSULFONYL)BENZAMIDE](/img/structure/B281388.png)
![4-Methoxy-N-(7,8,9,10-tetrahydrobenzo[B]naphtho[2,1-D]furan-5-YL)benzenesulfonamide](/img/structure/B281391.png)
![4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281393.png)
![N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide](/img/structure/B281395.png)
![4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281396.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]pyridine-4-carboxamide](/img/structure/B281401.png)
![Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281402.png)
